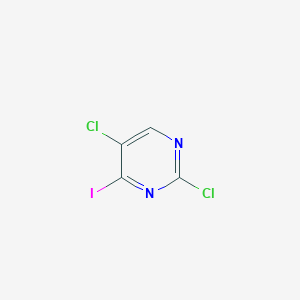![molecular formula C9H13ClN2 B6282390 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride CAS No. 2309456-15-1](/img/no-structure.png)
5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride is a chemical compound . It has been mentioned in patents as a derivative of Bcl-xL protein inhibitors for use as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride include a molecular weight of 184.67 . More specific properties like melting point, boiling point, and density are not available in the search results.Mécanisme D'action
5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride and related compounds have been disclosed as Bcl-xL protein inhibitors . They are used as pro-apoptotic agents, which means they promote programmed cell death, a mechanism often targeted in the treatment of diseases like cancer, autoimmune diseases, or immune system diseases .
Safety and Hazards
The safety information available indicates that 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride involves the cyclization of a precursor compound containing a pyridine ring and an amine group. The cyclization reaction is typically carried out under acidic conditions to form the azepine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-aminopyridine", "1,4-dibromobutane", "sodium hydride", "acetic acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 1,4-dibromobutane in the presence of sodium hydride to form the precursor compound 1-(2-pyridyl)-1,4-butanediamine.", "Step 2: The precursor compound is dissolved in acetic acid and heated to promote cyclization. The resulting product is 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine.", "Step 3: The pyridoazepine product is dissolved in ethanol and treated with hydrochloric acid to form the hydrochloride salt of 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine." ] } | |
Numéro CAS |
2309456-15-1 |
Nom du produit |
5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride |
Formule moléculaire |
C9H13ClN2 |
Poids moléculaire |
184.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



